![molecular formula C11H11NO3 B3431098 [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol CAS No. 885272-69-5](/img/structure/B3431098.png)
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol
Übersicht
Beschreibung
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol, also known as MOME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOME is a derivative of oxazole, a heterocyclic organic compound that has been widely used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer progression. [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. Additionally, [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis.
Biochemical and Physiological Effects:
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has been shown to have various biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol can reduce the production of reactive oxygen species (ROS) and inhibit the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has been found to induce apoptosis in cancer cells and inhibit their migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has been shown to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to working with [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and tissues. Additionally, the lack of information on its toxicity and pharmacokinetics limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol. One area of interest is the development of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol derivatives with improved potency and selectivity. Additionally, further studies are needed to investigate the effects of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol on different types of cancer and to determine its potential use in combination with other anticancer agents. Finally, the development of animal models to study the pharmacokinetics and toxicity of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol will be important for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has been found to induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOOGGMCQKHSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287600 | |
| Record name | 2-(3-Methoxyphenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol | |
CAS RN |
885272-69-5 | |
| Record name | 2-(3-Methoxyphenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B3431024.png)
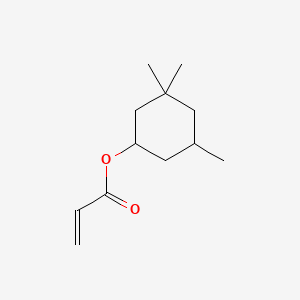


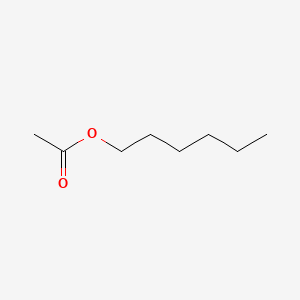

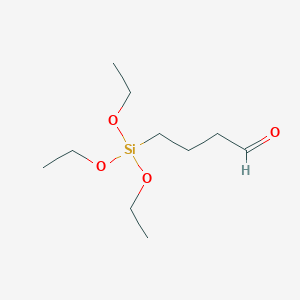


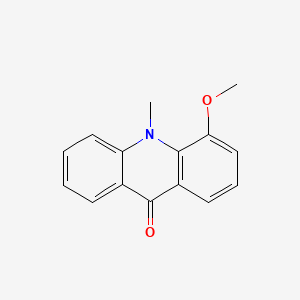
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3431083.png)
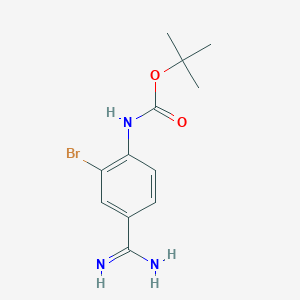
![[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431099.png)